molecular formula C15H25NO4 B2434153 8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-9-carboxylic acid CAS No. 2490401-37-9

8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-9-carboxylic acid

Cat. No.: B2434153
CAS No.: 2490401-37-9
M. Wt: 283.368
InChI Key: WTHQARQLQZCTSD-UHFFFAOYSA-N
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Description

8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-9-carboxylic acid is a complex organic compound with the molecular formula C15H25NO4 and a molecular weight of 283.368 g/mol. This compound is characterized by its unique spirocyclic structure, which includes a spiro[4.5]decane core and a carboxylic acid functional group. The presence of the 2-methylpropan-2-yl group adds to its structural complexity and potential reactivity.

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-9-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-8-15(6-4-5-7-15)10-11(16)12(17)18/h11H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHQARQLQZCTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCCC2)CC1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-9-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with a suitable spirocyclic precursor, which undergoes a series of functional group transformations to introduce the carboxylic acid and 2-methylpropan-2-yl groups. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The spirocyclic structure allows for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups into the molecule.

Scientific Research Applications

8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-9-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-9-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azaspiro[4.5]decane-9-carboxylic acid apart is its specific combination of functional groups and spirocyclic core, which confer unique reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

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